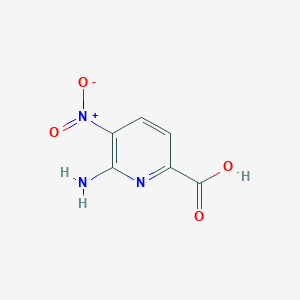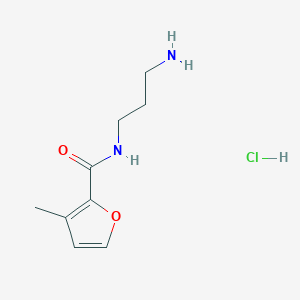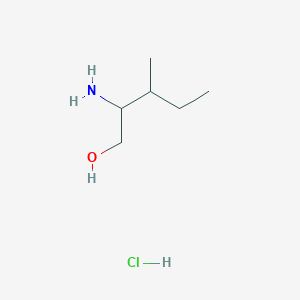
(6-Amino-3-chloropyridin-2-yl)methanol
Descripción general
Descripción
“(6-Amino-3-chloropyridin-2-yl)methanol” is an organic compound that has attracted significant attention in scientific research due to its unique properties . It has a molecular formula of C6H7ClN2O .
Molecular Structure Analysis
The molecular structure of “(6-Amino-3-chloropyridin-2-yl)methanol” is represented by the InChI code: 1S/C6H7ClN2O/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2,(H2,8,9) . The molecular weight is 158.59 g/mol .Physical And Chemical Properties Analysis
“(6-Amino-3-chloropyridin-2-yl)methanol” is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules The versatility of "(6-Amino-3-chloropyridin-2-yl)methanol" is demonstrated in its application in synthesizing complex molecular structures. For instance, Mitsumoto and Nitta (2004) highlighted its use in the novel synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives through enamine alkylation and dehydrating condensation reactions. This process showcased the compound's role in forming aromatic molecules with a diatropic pi-system, further utilized for autorecycling oxidation of some amines and alcohols under specific conditions, indicating its utility in organic synthesis and potential applications in developing new materials or drugs (Mitsumoto & Nitta, 2004).
Catalysis and Green Chemistry A significant application of "(6-Amino-3-chloropyridin-2-yl)methanol" is found in the field of catalysis, where Sun et al. (2014) described its preparation via palladium-catalyzed C-H halogenation reactions. Compared to traditional methods, this approach offers milder reaction conditions, higher yields, better selectivity, and practicality, contributing to the advancement of green chemistry by facilitating more efficient and environmentally friendly synthetic routes (Sun, Sun, & Rao, 2014).
Material Science In material science, the structural analysis of related compounds indicates the potential of "(6-Amino-3-chloropyridin-2-yl)methanol" derivatives in developing new materials with unique properties. For example, Lakshminarayana et al. (2009) synthesized and characterized a compound closely related to "(6-Amino-3-chloropyridin-2-yl)methanol," demonstrating its crystalline structure and intermolecular interactions, which could inform the design of novel materials with specific functionalities (Lakshminarayana et al., 2009).
Biocatalysis The compound's utility extends to biocatalysis, where Chen et al. (2021) explored its use in synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a green, economic, and efficient manner. By using a water-cyclohexane liquid-liquid system with recombinant Escherichia coli as a whole-cell catalyst, they achieved high yields and enantiomeric excess, highlighting the compound's application in producing chiral alcohols, an essential component in various pharmaceuticals (Chen et al., 2021).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Direcciones Futuras
Propiedades
IUPAC Name |
(6-amino-3-chloropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGTHMUKUXMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Amino-3-chloropyridin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)


![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)


![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)




